Cas no 148404-60-8 (a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy-)

a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy- structure
148404-60-8 structure
Product Name:a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy-
CAS No:148404-60-8
MF:C29H53NO17
MW:687.72763133049
CID:140446
PubChem ID:192399
Update Time:2025-04-19

a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy- Chemical and Physical Properties

Names and Identifiers

    • 3)-O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • 3-Aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl)talopyranoside
    • 3-aminopropyl 6-deoxy-4-O-methyl-alpha-L-mannopyranosyl-(1->4)-6-deoxy-2-O-methyl-alpha-L-galactopyranosyl-(1->3)-6-deoxy-alpha-L-mannopyranosyl-(1->2)-6-deoxy-alpha-L-talopyranoside
    • 3NP-Mmrfrt
    • 4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1&reg
    • 3-Aminopropyl 6-deoxy-4-O-methylhexopyranosyl-(1->4)-6-deoxy-2-O-methylhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)-6-deoxyhexopyranoside
    • (2S,3S,4R,5R,6R)-6-(3-aminopropoxy)-5-[(2S,3R,4R,5S,6S)-4-[(2S,3S,4R,5S,6S)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyloxane-3,4-diol
    • 3-aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl)
    • 148404-60-8
    • DTXSID60933401
    • a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy-
    • Inchi: 1S/C29H53NO17/c1-10-14(31)16(33)25(28(42-10)40-9-7-8-30)47-27-20(37)23(15(32)11(2)41-27)46-29-24(39-6)19(36)22(13(4)44-29)45-26-18(35)17(34)21(38-5)12(3)43-26/h10-29,31-37H,7-9,30H2,1-6H3/t10-,11-,12-,13-,14+,15-,16+,17-,18+,19+,20+,21-,22+,23+,24-,25+,26-,27-,28+,29-/m0/s1
    • InChI Key: DMCKJTFEHYELGM-DDOBRSFTSA-N
    • SMILES: O([C@H]1[C@H]([C@@H]([C@@H]([C@H](C)O1)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)OC)O)O)O)OC)[C@@H]1[C@H]([C@H](C)O[C@H]([C@@H]1O)O[C@H]1[C@H](OCCCN)O[C@@H](C)[C@H]([C@H]1O)O)O

Computed Properties

  • Exact Mass: 687.331
  • Monoisotopic Mass: 687.331
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 12
  • Complexity: 954
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 20
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.3
  • Topological Polar Surface Area: 260Ų

Experimental Properties

  • Density: 1.42
  • Boiling Point: 875.8°Cat760mmHg
  • Flash Point: 483.5°C
  • Refractive Index: 1.573
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen